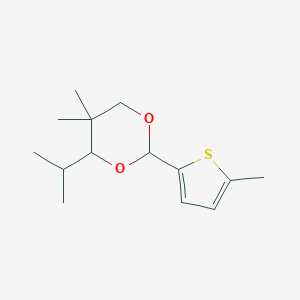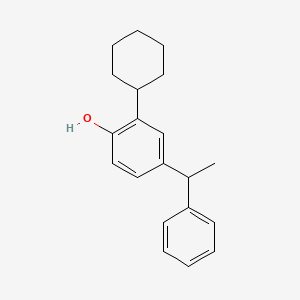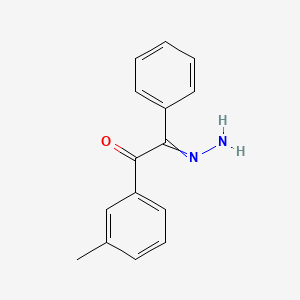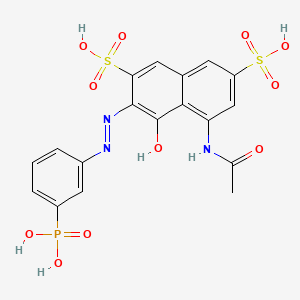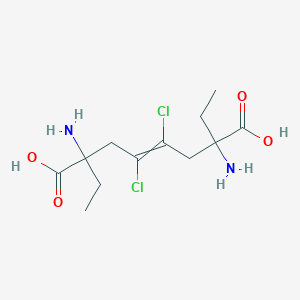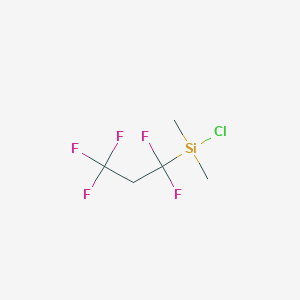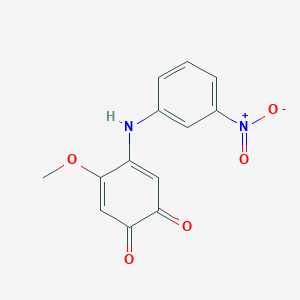
4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound characterized by a cyclohexadiene ring substituted with methoxy, nitroanilino, and dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process begins with the oxidation of gentisic acid, followed by the coupling of the oxidized product with 3-nitroaniline. The reaction is usually carried out in the presence of an oxidizing agent such as periodate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It may also inhibit key enzymes and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-5-methylcyclohexa-3,5-diene-1,2-dione: Similar structure but with a methyl group instead of a nitroanilino group.
Cyclohexa-2,5-diene-1,4-dione: A simpler structure with fewer substituents.
4-Methoxy-5-(3-methylanilino)cyclohexa-3,5-diene-1,2-dione: Similar structure with a methylanilino group instead of a nitroanilino group.
Uniqueness
4-Methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and nitroanilino groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62568-96-1 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
4-methoxy-5-(3-nitroanilino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H10N2O5/c1-20-13-7-12(17)11(16)6-10(13)14-8-3-2-4-9(5-8)15(18)19/h2-7,14H,1H3 |
InChI Key |
YBUQWIUPFPJEDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
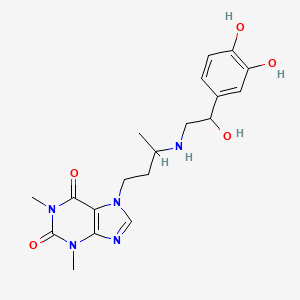
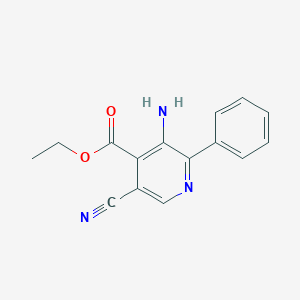
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
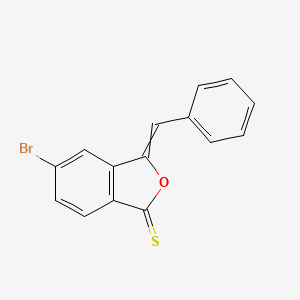
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
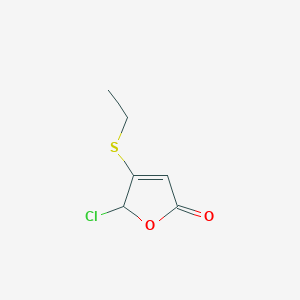
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
